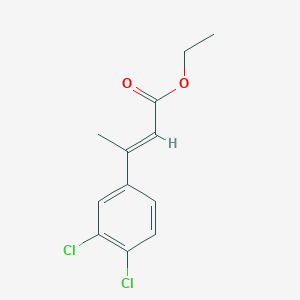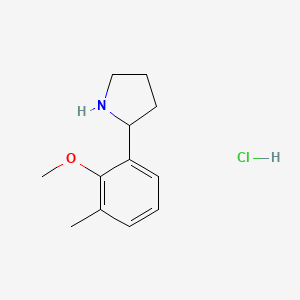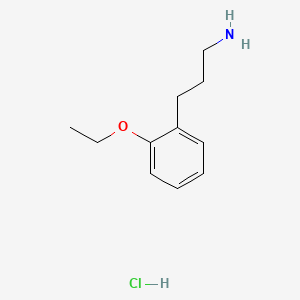
3-(2-Ethoxyphenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyphenyl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of primary amines. It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-ethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation for the reduction step and continuous flow reactors for the amination process. These methods ensure higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropan-1-amines.
Applications De Recherche Scientifique
3-(2-Ethoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The phenyl ring and ethoxy group contribute to the compound’s overall hydrophobicity and ability to interact with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Ethylhexoxy)propan-1-amine: Similar structure but with a longer alkyl chain.
2-(4-Ethoxyphenyl)propan-2-amine hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
3-(2-Ethoxyphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
3-(2-ethoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-13-11-8-4-3-6-10(11)7-5-9-12;/h3-4,6,8H,2,5,7,9,12H2,1H3;1H |
Clé InChI |
INRBQROJMYPKQA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


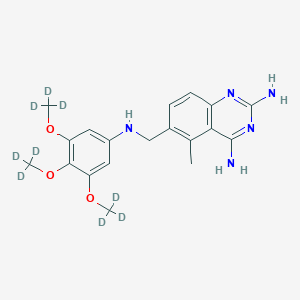
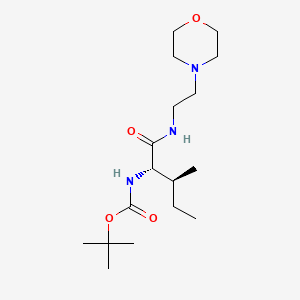
![(2S)-2-[[(1S)-2-amino-2-oxo-1-phenylethyl]amino]-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanamide](/img/structure/B13451524.png)
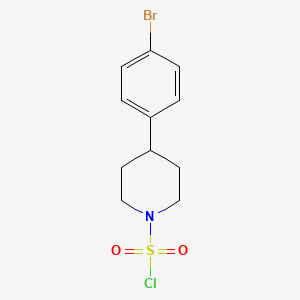
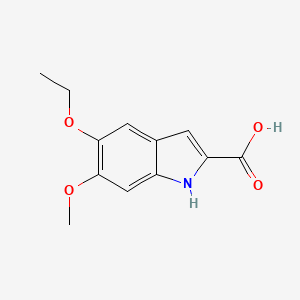
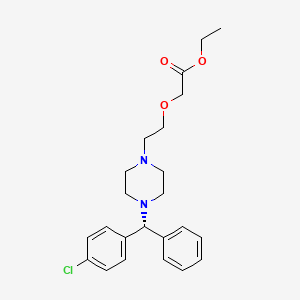
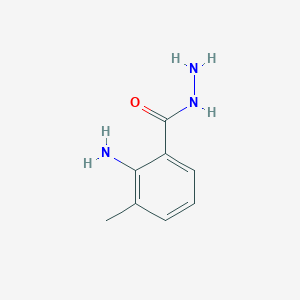
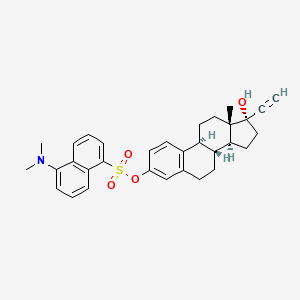
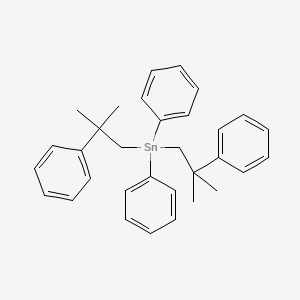
![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
